5-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride
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Overview
Description
5-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride is a chemical compound with the molecular formula C12H15ClFNO and a molecular weight of 243.71 g/mol. This compound is a fluorinated derivative of spiro[isobenzofuran-1,4'-piperidine], which is a bicyclic structure combining isobenzofuran and piperidine rings. The presence of the fluorine atom at the 5-position of the isobenzofuran ring introduces unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the isobenzofuran ring: This can be achieved through a cyclization reaction of a suitable precursor, such as a dihydroisobenzofuran derivative.
Introduction of the piperidine ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the isobenzofuran ring is replaced by the piperidine moiety.
Fluorination: The fluorination step involves the introduction of the fluorine atom at the 5-position of the isobenzofuran ring. This can be achieved using reagents such as Selectfluor or diethylaminosulfur trifluoride (DAST).
Formation of the hydrochloride salt: The final step involves the formation of the hydrochloride salt by treating the fluorinated spiro compound with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions and purification processes to ensure high yield and purity. The choice of reagents, solvents, and reaction conditions is optimized to achieve cost-effective and scalable production.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to reduce functional groups within the compound.
Substitution: Substitution reactions can occur at various positions on the spiro structure, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using reagents like alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
5-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride has various scientific research applications across multiple fields:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: It serves as a tool in biological studies to investigate the effects of fluorinated compounds on biological systems.
Medicine: The compound has potential therapeutic applications, including the development of new drugs for various diseases.
Industry: It is used in the chemical industry for the synthesis of other valuable compounds and materials.
Mechanism of Action
The mechanism by which 5-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom plays a crucial role in modulating the compound's biological activity, affecting its binding affinity and selectivity towards certain receptors or enzymes.
Comparison with Similar Compounds
5-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other fluorinated spiro compounds, such as 3H-spiro[isobenzofuran-1,4'-piperidine] and 5-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine].
Uniqueness: The presence of the fluorine atom at the 5-position introduces unique chemical and physical properties, making it distinct from its non-fluorinated counterparts.
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Properties
IUPAC Name |
6-fluorospiro[1H-2-benzofuran-3,4'-piperidine];hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO.ClH/c13-10-1-2-11-9(7-10)8-15-12(11)3-5-14-6-4-12;/h1-2,7,14H,3-6,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSFSYDEPYBZBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(CO2)C=C(C=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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